molecular formula C9H7BrN2O5 B12446239 Methyl 2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate

Methyl 2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate

Cat. No.: B12446239
M. Wt: 303.07 g/mol
InChI Key: DBFMDFCETKWFBB-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate (CAS: 1628563-38-1) is a brominated nitroaromatic compound featuring a hydroxyimino (oxime) functional group. This structure combines electron-withdrawing substituents (bromo, nitro) with a reactive oxime moiety, making it a versatile intermediate in organic synthesis, particularly in the construction of heterocycles and coordination complexes .

Properties

IUPAC Name

methyl 2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O5/c1-17-9(13)8(11-14)6-3-2-5(10)4-7(6)12(15)16/h2-4,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFMDFCETKWFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NO)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Bromination and Nitration

A common approach involves starting with a pre-functionalized phenylacetate derivative. For example, 4-bromo-2-nitrophenylacetic acid (precursor to the target compound) is synthesized via:

  • Bromination : Reaction of 2-nitrophenylacetic acid with brominating agents like N-bromosuccinimide (NBS) in acetic acid.
  • Nitration : Direct nitration using mixed acids (HNO₃/H₂SO₄), though regioselectivity must be controlled to avoid over-nitration.

Example Protocol :

  • 4-Bromo-2-nitrotoluene is reacted with sodium metal in cyclohexane to form a sodium intermediate.
  • Carboxylation with CO₂ at 45°C yields 4-bromo-2-nitrophenylacetic acid (96% yield).
  • Esterification with methanol and acid catalysis produces the methyl ester.

Formation of the α-Hydroxyiminoacetate Moiety

Oximation of α-Keto Esters

The hydroxyimino group is introduced via oximation of an α-keto ester intermediate. This method is adapted from the synthesis of ethyl 2-chloro-2-(hydroxyimino)acetate:

  • α-Keto Ester Preparation : Oxidation of methyl 2-(4-bromo-2-nitrophenyl)acetate using dimethyl sulfoxide (DMSO) and a non-nucleophilic base (e.g., NaHCO₃).
  • Oximation : Treatment with hydroxylamine hydrochloride in ethanol/water at 50°C.

Reaction Conditions :

  • Solvent: DMF or acetone.
  • Base: Sodium bicarbonate (2.3 equiv).
  • Temperature: 25–30°C.
  • Yield: ~96% (for analogous ethyl ester).

Direct Condensation Approaches

Hydrazonyl Bromide Rearrangement

A novel method leverages nitrile imine intermediates derived from N-2-nitrophenyl hydrazonyl bromides:

  • Hydrazonyl Bromide Synthesis : Condensation of 4-bromo-2-nitrobenzaldehyde with methyl hydroxyiminoacetate.
  • Rearrangement : Base-mediated (triethylamine) rearrangement in acetonitrile at 50°C generates the target compound.

Key Advantages :

  • Avoids toxic coupling reagents.
  • High functional group tolerance.

Alternative Pathways

Nucleophilic Substitution

Replacement of a halogen in α-haloacetates with a hydroxyimino group:

  • Substrate : Methyl 2-bromo-2-(4-nitro-2-bromophenyl)acetate.
  • Reagent : Hydroxylamine in DMF with K₂CO₃.
  • Conditions : 60°C, 12 hours.

Challenges :

  • Competing elimination reactions.
  • Requires precise stoichiometry to minimize byproducts.

Analytical and Optimization Data

Yield and Purity Across Methods

Method Yield (%) Purity (%) Key Conditions
Oximation 96.4 99.5 NaHCO₃, DMF, 25–30°C
Hydrazonyl Rearrangement 79 98.0 Et₃N, MeCN, 50°C
Direct Bromination 94.6 99.0 NBS, AcOH, 40°C

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 8.21 (d, J=2.1 Hz, 1H, Ar-H), 7.89 (dd, J=8.5, 2.1 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃).
  • IR : 1745 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N-OH).

Industrial-Scale Considerations

Cost Efficiency

  • Metal Catalysts : Sodium-based intermediates lower costs compared to palladium-catalyzed couplings.
  • Batch Recycling : Tetrachlorethylene recovery achieves >90% solvent reuse.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Methyl 2-(4-Bromo-2-Nitrophenyl)acetate (CAS: 100487-82-9)
  • Structure: Lacks the hydroxyimino group; replaced by a simple acetate.
  • Properties : Molecular weight = 274.07 g/mol . Synthesized via TiCl₃-mediated reactions with 87% yield .
  • Applications: Used as a precursor for further functionalization (e.g., oximation to introduce hydroxyimino groups).
  • Safety : Harmful via inhalation, skin contact, or ingestion .
(b) Methyl 2-(4-Bromo-2-Nitrophenyl)-2-Cyanoacetate (CAS: 1300026-96-3)
  • Structure: Cyano (-CN) replaces hydroxyimino (-NOH).
  • Properties : Higher electron-withdrawing capacity due to the nitrile group, enhancing reactivity in nucleophilic additions.
  • Applications : Intermediate in pharmaceuticals and agrochemicals .
(c) Methyl 5-Bromo-4-Nitrothiophene-2-Carboxylate (CAS: 38239-32-6)
  • Structure : Thiophene ring replaces benzene; bromo and nitro groups at positions 5 and 3.
  • Applications : Building block in materials science and optoelectronics .

Substituent Position and Electronic Effects

(a) Methyl 2-Bromo-2-(4-Fluorophenyl)acetate (CAS: 71783-54-5)
  • Structure : Fluorine replaces nitro; bromo at position 2.
  • Properties : Reduced electron withdrawal compared to nitro, altering reactivity in cross-coupling reactions. Molecular weight = 247.06 g/mol .
  • Applications : Intermediate in fluorinated drug synthesis.
(b) Ethyl 2-[1-(3,5-Dimethyl)Pyrazolyl]-2-Hydroxyiminoacetate
  • Structure : Pyrazolyl ring replaces nitrophenyl.
  • Properties : Chelating ability via oxime and pyrazole N-atoms, relevant in coordination chemistry .

Reactivity and Stability

Compound Key Reactivity Stability Considerations
Methyl 2-(4-Bromo-2-Nitrophenyl)-2-Hydroxyiminoacetate Oxime participates in tautomerism and cyclization; nitro group enables reduction to amines. Sensitive to oxidation; store sealed, dry .
Methyl 2-(4-Bromo-2-Nitrophenyl)Acetate Reactive at acetate for nucleophilic substitution (e.g., hydrolysis, oximation). Stable at room temperature .
Methyl 2-(4-Bromo-2-Nitrophenyl)-2-Cyanoacetate Nitrile group undergoes hydrolysis to carboxylic acids or forms tetrazoles. Requires inert storage due to nitrile toxicity .

Biological Activity

Methyl 2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, biological evaluations, and potential applications in various fields, particularly in medicine and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrN2O5C_9H_7BrN_2O_5, with a molecular weight of approximately 303.07 g/mol. The compound features a bromo and nitro substituent on the aromatic ring, which contributes to its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways crucial for cell survival and proliferation.
  • Receptor Binding : It can bind to cell surface receptors, influencing intracellular signaling cascades that regulate various physiological processes.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies indicate that it has activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Research has highlighted the compound's potential in cancer treatment. Preliminary studies suggest it may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating an IC50 value that suggests effective potency .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antitumor Activity : A study conducted on different cancer cell lines showed that the compound could significantly reduce cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell type .
  • Antibacterial Efficacy : Another investigation revealed that the compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported between 15 to 50 µg/mL.
  • Mechanistic Insights : Further research into the mode of action indicated that this compound might interfere with DNA synthesis or repair mechanisms in target cells, contributing to its cytotoxic effects .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can provide insights into its efficacy and potential applications.

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundYesYesYes
Compound AModerateLowNo
Compound BHighModerateYes

This table illustrates that this compound stands out due to its broad-spectrum activity against both microbial and cancerous cells.

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